2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid
Overview
Description
2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C10H19NO3 and its molecular weight is 201.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . These compounds play a significant role in drug design and have various pharmacological applications .
Mode of Action
Piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various substituted piperidines . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various biological and pharmacological activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Piperidine derivatives are known to have various pharmacological applications , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2-(2-(Ethoxymethyl)piperidin-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with certain oxidoreductase enzymes, which are crucial in redox reactions within the cell . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity. Additionally, this compound may interact with transport proteins, affecting the transport of other molecules across cellular membranes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, derivatives of piperidine, such as this compound, have demonstrated antiproliferative effects by inhibiting tubulin polymerization . This inhibition disrupts the mitotic process, leading to cell cycle arrest and apoptosis. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to changes in cellular functions. For instance, the compound has been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the degradation of the compound, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular functions, including prolonged inhibition of enzyme activity and modulation of gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with other molecules for excretion . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . These changes can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cellular membranes by transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern is crucial for the compound’s efficacy, as it determines the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is often mediated by specific targeting signals or post-translational modifications that direct the compound to its site of action . For example, the compound may be directed to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism .
Properties
IUPAC Name |
2-[2-(ethoxymethyl)piperidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-8-9-5-3-4-6-11(9)7-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACXUKFHXRVJDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.